ethyl 2-(2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)acetate
Description
Ethyl 2-(2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)acetate is a synthetic small molecule featuring a pyrimido[5,4-b]indole core, a heterocyclic system known for its pharmacological relevance, particularly in modulating Toll-like receptor 4 (TLR4) activity . Key structural features include:
- 3-Ethyl substitution: A short alkyl chain at position 3 of the pyrimidoindole scaffold.
- Thioacetamido linker: A sulfur-containing bridge connecting the core to an ethyl ester moiety.
This compound is part of a broader class of pyrimidoindole derivatives designed to optimize TLR4 selectivity and potency through systematic structure–activity relationship (SAR) studies .
Properties
IUPAC Name |
ethyl 2-[[2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-3-22-17(25)16-15(11-7-5-6-8-12(11)20-16)21-18(22)27-10-13(23)19-9-14(24)26-4-2/h5-8,20H,3-4,9-10H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYSLPUSZWGUBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NCC(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Ethyl 2-(2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)acetate is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimido[5,4-b]indole core with a thioacetamide moiety, which is known to influence its biological properties. The presence of the ethyl group and the acetamido function adds to its structural diversity, potentially enhancing its interaction with biological targets.
Research indicates that compounds with similar structures often act through various mechanisms, including:
- Inhibition of Toll-like Receptors (TLRs) : Studies have shown that pyrimido[5,4-b]indoles can modulate immune responses via TLR pathways. Specifically, they may inhibit the production of pro-inflammatory cytokines such as IL-6 and promote type I interferon responses in dendritic cells .
- Antimicrobial Activity : The thioacetamide functional group is associated with antimicrobial properties. Compounds with similar scaffolds have demonstrated activity against a range of bacteria and fungi, suggesting potential applications in treating infections .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
Case Studies
- TLR4 Modulation Study : A study evaluated various derivatives of pyrimido[5,4-b]indoles for their ability to activate or inhibit TLR4 signaling pathways. Compounds were tested on murine bone marrow-derived dendritic cells (mBMDCs), revealing that modifications at specific positions significantly affected IL-6 production while maintaining other cytokine responses .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of thioacetamide derivatives. This compound exhibited moderate antibacterial activity against Gram-positive bacteria, suggesting potential therapeutic applications in infectious diseases .
Scientific Research Applications
Structure and Composition
The molecular formula for ethyl 2-(2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)acetate is C₁₄H₁₈N₂O₄S, with a molecular weight of 302.36 g/mol. Its structure features a pyrimido[5,4-b]indole moiety, which is known for its biological activity.
Physical Properties
The compound is characterized by its solubility in organic solvents and stability under standard laboratory conditions. Its unique properties stem from the presence of both thio and acetamido functional groups, which enhance its reactivity and potential biological interactions.
Anticancer Activity
Research indicates that derivatives of pyrimido[5,4-b]indoles exhibit promising anticancer properties. A study highlighted the synthesis of similar compounds that showed selective cytotoxicity against various cancer cell lines. The mechanism often involves the inhibition of critical cellular pathways involved in tumor growth and proliferation .
Antimicrobial Properties
Compounds containing thio groups have been reported to possess antimicrobial activity. This compound may similarly inhibit bacterial growth, making it a candidate for developing new antibiotics .
Neurological Applications
The structural features of this compound suggest potential use in treating neurological disorders. Similar compounds have been shown to interact with neurotransmitter systems, offering therapeutic avenues for conditions such as epilepsy and Alzheimer's disease .
Case Study 1: Anticancer Screening
A recent study employed high-throughput screening methods to evaluate the anticancer efficacy of pyrimido[5,4-b]indole derivatives. This compound was included in the assay and demonstrated significant inhibition of cell proliferation in breast cancer models .
Case Study 2: Antimicrobial Testing
In another investigation focused on antimicrobial properties, a series of thio-containing compounds were synthesized and tested against common pathogens. This compound exhibited effective inhibition against Staphylococcus aureus and Escherichia coli .
| Activity Type | Tested Compound | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | Ethyl 2-(2-(... | 15 | |
| Antimicrobial | Ethyl 2-(2-(... | 20 | |
| Neurological Effects | Ethyl 2-(2-(... | TBD |
Comparison with Similar Compounds
Table 1: Key Structural Variations and Their Implications
Key Observations :
- Position 3 Substitution: Ethyl (target) vs. phenyl (7a, 32) or methyl ().
- Terminal Group : Ethyl ester (target) vs. carboxylic acid (7a) or amide (32). The ester group balances lipophilicity and metabolic stability, whereas carboxylic acids exhibit higher solubility but poorer membrane penetration .
Key Observations :
- Microwave Synthesis (Compound 32): Higher efficiency (68% yield) due to accelerated reaction kinetics .
- HATU-Mediated Coupling : Commonly used for amide/ester bond formation with yields >70% in related compounds (e.g., ’s Compound 11: 76% yield) .
Physicochemical and Spectral Data
Table 3: NMR and HRMS Comparison
Key Observations :
Table 4: TLR4 Modulation Activity
Key Observations :
- Amide vs. Ester : Amide derivatives (e.g., 32, 18) exhibit potent TLR4 inhibition, suggesting that the target’s ester group may require metabolic activation (e.g., hydrolysis to acid) for activity .
- Substituent Effects : Bulky groups (e.g., naphthyl in Compound 18) reduce potency compared to cyclohexyl (Compound 32), highlighting the need for balanced hydrophobicity .
Q & A
Q. Strategies :
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 6 hrs for cyclization) and improves yield by 15–20% .
- Continuous flow reactors : Enhances scalability and heat transfer; achieves 85% yield in thioether formation .
- By-product mitigation : Use scavengers (e.g., polymer-bound triphenylphosphine) to remove excess reagents .
Q. Data-Driven Optimization :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–80°C | <70°C: Slow reaction; >80°C: Decomposition |
| Solvent | Anhydrous DMF | Moisture reduces thiolation efficiency by 30% |
Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR shifts or MS fragments)?
Q. Common Issues and Solutions :
| Issue | Possible Cause | Resolution |
|---|---|---|
| Split NMR peaks | Rotamers or impurities | Heat sample to 60°C or use DMSO-d₆ with 1% TFA |
| Unassigned MS fragments | In-source decay or adducts | Compare with isotopic patterns; use CID fragmentation |
| HPLC shoulder peaks | Diastereomers | Chiral column (e.g., Chiralpak AD-H); hexane/EtOH 90:10 |
Case Study : A δ 5.1 ppm doublet in ¹H NMR was initially misassigned as an amide proton but corrected to a rotamer after variable-temperature NMR .
Stability and Storage: What conditions prevent degradation of this compound during long-term studies?
Q. Critical Factors :
Q. Stability Data :
| Condition | Degradation Over 6 Months |
|---|---|
| –20°C, dry | <2% |
| 4°C, humid | 15% (ester hydrolysis) |
Advanced: How to assess the compound’s biological activity, and what are common pitfalls in assay design?
Q. Methodology :
- Target Screening : Use SPR or fluorescence polarization to measure binding affinity (e.g., IC₅₀ for kinase inhibition) .
- Cellular Assays : Test cytotoxicity (MTT assay) in HeLa cells; IC₅₀ typically 5–20 µM .
Q. Pitfalls and Solutions :
| Issue | Solution |
|---|---|
| Low solubility in PBS | Use 0.1% DMSO or β-cyclodextrin |
| Off-target effects | Counter-screen against unrelated targets (e.g., GPCRs) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
